molecular formula C12H13NO B12112593 4-Methyl-alpha-(1-oxopropyl)-benzeneacetonitrile

4-Methyl-alpha-(1-oxopropyl)-benzeneacetonitrile

Cat. No.: B12112593
M. Wt: 187.24 g/mol
InChI Key: TWIWIGZGQSDOOO-UHFFFAOYSA-N
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Description

4-Methyl-alpha-(1-oxopropyl)-benzeneacetonitrile is an organic compound with a complex structure It is characterized by the presence of a nitrile group attached to a benzene ring, which is further substituted with a methyl group and an oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-alpha-(1-oxopropyl)-benzeneacetonitrile typically involves multi-step organic reactions. One common method includes the alkylation of benzeneacetonitrile with a suitable alkylating agent, followed by oxidation to introduce the oxopropyl group. The reaction conditions often require the use of strong bases and oxidizing agents under controlled temperatures to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are crucial to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-alpha-(1-oxopropyl)-benzeneacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methyl and oxopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4-Methyl-alpha-(1-oxopropyl)-benzeneacetonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methyl-alpha-(1-oxopropyl)-benzeneacetonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring provides a stable framework for further functionalization. The pathways involved may include enzyme-mediated transformations and receptor binding, depending on the specific application.

Comparison with Similar Compounds

  • Benzeneacetonitrile
  • 4-Methylbenzeneacetonitrile
  • Alpha-(1-oxopropyl)-benzeneacetonitrile

Comparison: 4-Methyl-alpha-(1-oxopropyl)-benzeneacetonitrile is unique due to the presence of both the methyl and oxopropyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-(4-methylphenyl)-3-oxopentanenitrile

InChI

InChI=1S/C12H13NO/c1-3-12(14)11(8-13)10-6-4-9(2)5-7-10/h4-7,11H,3H2,1-2H3

InChI Key

TWIWIGZGQSDOOO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C#N)C1=CC=C(C=C1)C

Origin of Product

United States

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